![molecular formula C18H18BrN5O2 B3007922 6-[(4-Bromophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878735-63-8](/img/structure/B3007922.png)
6-[(4-Bromophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
The compound is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . The presence of a bromophenyl group indicates that the compound contains a phenyl ring (a derivative of benzene) with a bromine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and purine rings are aromatic, meaning they have a special type of stability due to the delocalization of electrons . The bromophenyl group would add to the complexity of the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of an imidazole ring could make the compound somewhat polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis of Precursor Compounds
- Chemical Synthesis : This compound serves as a precursor in the synthesis of complex chemical structures. For instance, studies have explored its role in the synthesis of various substituted 1-benzylimidazoles, which are important precursors of purine analogs (Alves, Proença, & Booth, 1994).
Research in Heterocyclic Chemistry
- Heterocyclic Compound Formation : In the field of heterocyclic chemistry, the compound has been used in reactions leading to the formation of novel heterocyclic structures, such as imidazo[4,5-e][1,4]diazepine derivatives (Bhan & Hosmane, 1993).
Antimicrobial Activity Evaluation
- Antimicrobial Properties : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, showing potential as agents against various bacterial and fungal infections (Güzeldemirci & Küçükbasmacı, 2010).
Applications in Medicinal Chemistry
- Cytotoxicity Studies : Derivatives of this compound have been synthesized and their cytotoxicity evaluated, providing insights into developing new anticancer drugs (Yoo, Suh, & Park, 1998).
Development of Antihypertensive Agents
- Antihypertensive Research : Research has been conducted on related imidazole derivatives for their potential as antihypertensive agents, highlighting the broader pharmacological relevance of similar structures (Carini et al., 1991).
Novel Drug Discovery
- Drug Development : The compound's derivatives have been explored in the synthesis of new drugs, particularly in the area of nonpeptide angiotensin II receptor antagonists, which are critical in treating hypertension (Carini et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[(4-bromophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2/c1-10-11(2)24-14-15(21(3)18(26)22(4)16(14)25)20-17(24)23(10)9-12-5-7-13(19)8-6-12/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUVEGNFSNNDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=C(C=C4)Br)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Bromophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
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